molecular formula C6H13Br2N B13645300 (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide

(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide

Cat. No.: B13645300
M. Wt: 258.98 g/mol
InChI Key: TWBVHJLHXAWSPV-RGMNGODLSA-N
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Description

(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is a chemical compound with significant applications in various fields of scientific research It is characterized by its unique structure, which includes a bromomethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of (2S)-1-methylpyrrolidine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically isolated by filtration and dried under vacuum.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes or ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(bromomethyl)morpholine-4-carboxylate
  • tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate

Uniqueness

(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which includes a pyrrolidine ring and a bromomethyl group This combination imparts distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C6H13Br2N

Molecular Weight

258.98 g/mol

IUPAC Name

(2S)-2-(bromomethyl)-1-methylpyrrolidine;hydrobromide

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

TWBVHJLHXAWSPV-RGMNGODLSA-N

Isomeric SMILES

CN1CCC[C@H]1CBr.Br

Canonical SMILES

CN1CCCC1CBr.Br

Origin of Product

United States

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